molecular formula C11H12F3NO3 B12959717 (R)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

(R)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12959717
M. Wt: 263.21 g/mol
InChI Key: YCHQBHGFEJYTRV-MRVPVSSYSA-N
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Description

®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethoxy group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a benzyl halide, which is then coupled with an amino acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized trifluoromethoxybenzyl derivatives, reduced amino acid derivatives, and substituted benzyl compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group makes it a valuable intermediate in the development of fluorinated compounds .

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine

In medicinal chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the properties imparted by the trifluoromethoxy group .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds. The amino acid backbone may also play a role in the compound’s activity by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives, such as:

Uniqueness

®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

YCHQBHGFEJYTRV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)OC(F)(F)F

Origin of Product

United States

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